molecular formula C8H9NO3 B13645810 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid

4-Cyclobutyl-1,3-oxazole-5-carboxylicacid

Cat. No.: B13645810
M. Wt: 167.16 g/mol
InChI Key: WIINODYNNSOUAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . Another approach involves the oxidative cyclization of hydrazides with methyl ketones, using bases like potassium carbonate (K2CO3) and oxidants such as iodine (I2) .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce cyclobutyl derivatives .

Scientific Research Applications

4-Cyclobutyl-1,3-oxazole-5-carboxylicacid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-cyclobutyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)

InChI Key

WIINODYNNSOUAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(OC=N2)C(=O)O

Origin of Product

United States

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